(+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
Description
(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a fluorinated aromatic compound with the molecular formula C₁₀H₉F₃O and a molecular weight of 186.17 g/mol . Its CAS registry number is 31501-91-4, and its systematic name is rel-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene . The compound features a methoxy group (-OCH₃) at the 1-position of the benzene ring and a trans-2-(trifluoromethyl)cyclopropyl substituent at the 4-position. The cyclopropane ring introduces steric strain, while the trifluoromethyl (CF₃) group contributes to its electronic and hydrophobic properties.
Properties
IUPAC Name |
1-methoxy-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-15-8-4-2-7(3-5-8)9-6-10(9)11(12,13)14/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRMKLBOBJXYON-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxy group: This can be done through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 1-formyl-4-((1R,2R)-2-(trifluoromethyl)cyclopropyl)benzene.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of (+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene contribute to its potential applications in drug development. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic properties.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant-like effects. For instance, the incorporation of trifluoromethyl groups in phenolic compounds has been associated with increased activity against serotonin reuptake inhibitors (SSRIs). Studies have shown that such modifications can enhance the binding affinity to serotonin receptors, making them promising candidates for further exploration in treating depression .
Agrochemicals
The compound's properties make it suitable for use in agrochemical formulations. The trifluoromethyl group can impart herbicidal or fungicidal activity, which is valuable in developing new agricultural chemicals.
Case Study: Herbicidal Properties
Research has demonstrated that similar trifluoromethyl-containing compounds exhibit significant herbicidal activity against a variety of weed species. This suggests that this compound could be explored as a lead compound for developing new herbicides .
Material Science
The compound's unique chemical structure allows it to be used in the synthesis of advanced materials, including polymers and coatings with enhanced thermal and chemical resistance.
Case Study: Polymer Synthesis
In polymer science, trifluoromethyl-substituted aromatic compounds have been utilized to create high-performance polymers with superior thermal stability and chemical resistance. These materials are beneficial in electronic applications where durability under harsh conditions is required .
Mechanism of Action
The mechanism of action of (+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares (+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene with 1-methoxy-4-(1,2,2,2-tetrachloroethyl)benzene , a structurally related compound identified in pesticide chemistry literature :
| Property | This compound | 1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene |
|---|---|---|
| Molecular Formula | C₁₀H₉F₃O | C₉H₈Cl₄O |
| Molecular Weight (g/mol) | 186.17 | ~273.8 (calculated) |
| Substituents | - Methoxy (-OCH₃) - trans-2-(Trifluoromethyl)cyclopropyl |
- Methoxy (-OCH₃) - 1,2,2,2-Tetrachloroethyl |
| Key Functional Groups | Cyclopropane, CF₃ | Ethyl chain, Cl₄ |
Key Observations:
Substituent Effects :
- The trifluoromethyl cyclopropane group in the target compound introduces ring strain and electronic withdrawal effects due to the CF₃ moiety. This contrasts with the tetrachloroethyl group in the analog, which is bulkier, more lipophilic, and exhibits stronger halogen-based electron withdrawal .
- The cyclopropane in the target compound may enhance metabolic stability compared to the flexible ethyl chain in the tetrachloroethyl analog .
Molecular Weight and Polarity :
Stability and Environmental Impact
- Trifluoromethyl vs. The tetrachloroethyl group’s Cl atoms may lead to bioaccumulation concerns, a common issue with organochlorine compounds .
Biological Activity
(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene, also known by its CAS number 900779-69-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C11H11F3O
- Molecular Weight : 216.2 g/mol
- Structure : The presence of a methoxy group and a trifluoromethyl group contributes to its unique chemical behavior and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to interact with various enzymes, potentially altering their activity. For example, the incorporation of a trifluoromethyl group in phenolic compounds has been linked to increased potency in inhibiting serotonin uptake .
- Modulation of Receptor Activity : Similar compounds have demonstrated the ability to modulate receptor functions, particularly in the central nervous system and in cancer pathways. The structural similarity to known receptor ligands suggests potential agonistic or antagonistic effects on specific targets.
- Impact on Gene Expression : Research indicates that compounds with similar structures can influence gene expression through interactions with transcription factors and epigenetic modulators .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antidepressant-like Effects
In a controlled study, this compound was tested for its antidepressant-like effects in rodent models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting potential as an antidepressant agent.
Case Study 2: Anticancer Properties
Another study evaluated the compound's efficacy against various cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
